
3,4-dimethoxy-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethoxy-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide, also known as DMXAA, is a small molecule that has been studied for its potential therapeutic applications. DMXAA was initially identified as a vascular disrupting agent, which means that it can selectively damage the blood vessels that supply tumors, leading to their death. Since then, DMXAA has been investigated for its anti-tumor activity, as well as its potential to activate the immune system and enhance the effects of chemotherapy.
Wirkmechanismus
3,4-dimethoxy-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide exerts its anti-tumor activity through multiple mechanisms. It selectively damages the blood vessels that supply tumors, leading to their death. 3,4-dimethoxy-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide also activates the immune system, leading to the production of cytokines and chemokines that can enhance the anti-tumor response. 3,4-dimethoxy-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has also been shown to inhibit the formation of new blood vessels, which is important for tumor growth.
Biochemical and Physiological Effects
3,4-dimethoxy-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to activate the immune system, leading to the production of cytokines and chemokines that can enhance the anti-tumor response. 3,4-dimethoxy-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has also been shown to inhibit the formation of new blood vessels, which is important for tumor growth. In addition, 3,4-dimethoxy-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been shown to have anti-inflammatory and anti-angiogenic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3,4-dimethoxy-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is that it has been extensively studied for its anti-tumor activity in preclinical and clinical studies. It has also been shown to selectively damage the blood vessels that supply tumors, leading to their death. However, 3,4-dimethoxy-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has some limitations for lab experiments. It is a small molecule that can be difficult to work with, and it has limited solubility in water. In addition, 3,4-dimethoxy-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been shown to have some toxicity in animal studies, which may limit its potential for clinical use.
Zukünftige Richtungen
There are several future directions for 3,4-dimethoxy-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide research. One area of focus is the development of new formulations that can improve its solubility and stability. Another area of focus is the identification of biomarkers that can predict response to 3,4-dimethoxy-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide treatment. In addition, there is ongoing research to investigate the potential of combining 3,4-dimethoxy-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide with other anti-cancer agents to enhance its anti-tumor activity. Finally, there is interest in exploring the potential of 3,4-dimethoxy-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide for the treatment of other diseases, such as inflammatory disorders and cardiovascular diseases.
Conclusion
In conclusion, 3,4-dimethoxy-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is a small molecule that has been extensively studied for its anti-tumor activity, as well as its potential to activate the immune system and enhance the effects of chemotherapy. 3,4-dimethoxy-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide exerts its anti-tumor activity through multiple mechanisms, including the selective damage of tumor blood vessels and the activation of the immune system. 3,4-dimethoxy-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has some limitations for lab experiments, but there are several future directions for research, including the development of new formulations and the exploration of its potential for the treatment of other diseases.
Synthesemethoden
3,4-dimethoxy-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide can be synthesized through a multi-step process that involves the reaction of various reagents. One of the most common methods involves the reaction of 3,4-dimethoxybenzaldehyde with 4-methoxyphenylhydrazine to form 3,4-dimethoxy-N-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine. This intermediate is then reacted with ethyl bromoacetate to form 3,4-dimethoxy-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide.
Wissenschaftliche Forschungsanwendungen
3,4-dimethoxy-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been extensively studied for its anti-tumor activity in preclinical and clinical studies. It has been shown to selectively damage the blood vessels that supply tumors, leading to their death. 3,4-dimethoxy-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has also been investigated for its potential to activate the immune system and enhance the effects of chemotherapy. In addition, 3,4-dimethoxy-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been studied for its anti-inflammatory and anti-angiogenic properties.
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-[1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-12(21-19(24)14-7-10-16(26-3)17(11-14)27-4)20-22-18(23-28-20)13-5-8-15(25-2)9-6-13/h5-12H,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXJDXZZTVVHOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=C(C=C2)OC)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7694721.png)


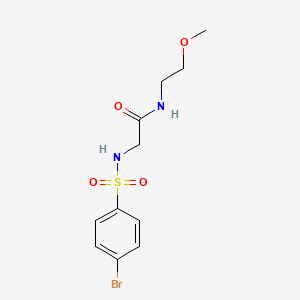
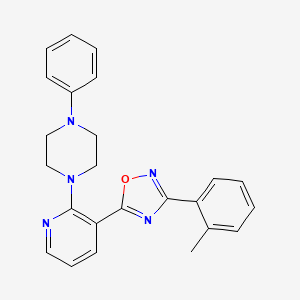

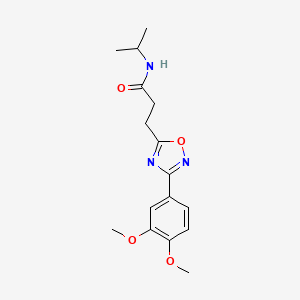
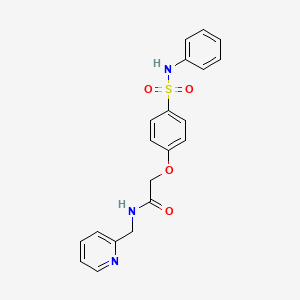
![2-(N-cyclohexylmethanesulfonamido)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7694770.png)
![N-(2,6-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7694781.png)

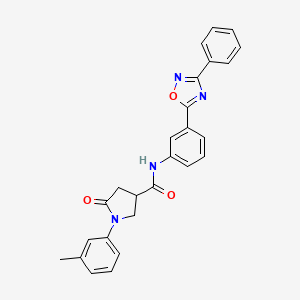
![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7694811.png)
![2-{4-[(Z)-{[(3,4-dimethoxyphenyl)formamido]imino}methyl]phenoxy}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B7694816.png)